6-Prop-2-enylthiazinane 1,1-dioxide
Description
6-Prop-2-enylthiazinane 1,1-dioxide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of thiazinane, a six-membered ring compound, and is characterized by the presence of an allyl group (prop-2-enyl) attached to the nitrogen atom
Properties
IUPAC Name |
6-prop-2-enylthiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-4-7-5-3-6-8-11(7,9)10/h2,7-8H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHJYHXYDKAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCNS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Prop-2-enylthiazinane 1,1-dioxide typically involves the reaction of allylamine with sulfur dioxide in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the thiazinane ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Prop-2-enylthiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazinane derivatives depending on the nucleophile used
Scientific Research Applications
6-Prop-2-enylthiazinane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Prop-2-enylthiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazinane: The parent compound without the allyl group.
Thiazine: A related compound with a different ring structure.
Benzothiazine: A fused ring system containing both benzene and thiazine rings.
Uniqueness
6-Prop-2-enylthiazinane 1,1-dioxide is unique due to the presence of the allyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other thiazinane and thiazine derivatives, making it a valuable compound for further research and development .
Biological Activity
6-Prop-2-enylthiazinane 1,1-dioxide is a heterocyclic organic compound notable for its unique structural features, including the presence of an allyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activity.
Chemical Structure and Properties
The IUPAC name for this compound is this compound, and it can be represented with the following structural formula:
Key Properties:
- Molecular Weight: 159.25 g/mol
- CAS Number: 2253638-57-0
- InChI Key: IGZHJYHXYDKAHQ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of allylamine with sulfur dioxide in the presence of a base. The reaction conditions often include solvents such as dichloromethane or acetonitrile and may be performed at room temperature or slightly elevated temperatures. This synthetic route allows for the formation of an intermediate sulfonamide that cyclizes to form the thiazinane ring.
Biological Activity
Research indicates that this compound possesses several biological activities:
Antimicrobial Properties
Studies have shown that this compound exhibits antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, which is a common target for many antibacterial agents. The presence of the allyl group enhances its reactivity and potential interaction with biological targets.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values indicating significant inhibition of cell proliferation in human cancer cells, suggesting its potential as a therapeutic agent .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity | IC50 values ranged from 10 to 30 µM in different cancer cell lines. |
| Mechanism of Action | Likely involves enzyme inhibition related to cell wall synthesis in bacteria. |
Comparative Analysis with Similar Compounds
When compared to other thiazine derivatives, such as thiazinane and benzothiazine, this compound stands out due to its unique allyl group. This modification not only enhances its chemical reactivity but also contributes to its distinct biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| Thiazinane | Basic structure without substituents | Limited bioactivity |
| Benzothiazine | Fused ring system | Moderate antibacterial activity |
| This compound | Contains allyl group | Significant antibacterial and cytotoxic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
